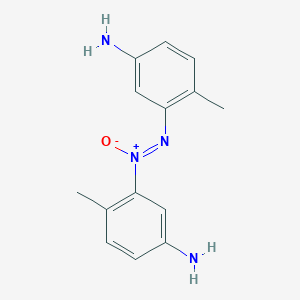
1-carboxyethylquinoxaline-2,3(1H,4H)-dione
描述
1-carboxyethylquinoxaline-2,3(1H,4H)-dione (CEQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has a carboxyethyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学研究应用
1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals. Therefore, it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been used as a building block in the synthesis of other compounds, making it a valuable tool in organic synthesis.
作用机制
The mechanism of action of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is not fully understood, but it is believed to act as a free radical scavenger. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. This mechanism of action has been proposed to explain the antioxidant properties of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione.
Biochemical and Physiological Effects:
1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of various diseases. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the advantages of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its easy synthesis method, which allows for the production of large quantities of the compound. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to be stable under various conditions, making it easy to handle and store. However, one of the limitations of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione. One direction is the development of new synthetic methods for 1-carboxyethylquinoxaline-2,3(1H,4H)-dione that can improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione, which can provide valuable information for its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can lead to the development of new compounds with improved properties. Finally, the study of the potential side effects of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can provide important information for its safe use in humans.
Conclusion:
In conclusion, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its easy synthesis method, stability, and potential therapeutic properties make it a valuable tool in scientific research. The study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has provided valuable insights into its mechanism of action, biochemical and physiological effects, and potential applications. However, further research is needed to fully understand the potential of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione and its safe use in humans.
属性
CAS 编号 |
137689-96-4 |
|---|---|
产品名称 |
1-carboxyethylquinoxaline-2,3(1H,4H)-dione |
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17) |
InChI 键 |
NUDMTQSXCGAGHU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
规范 SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
同义词 |
1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
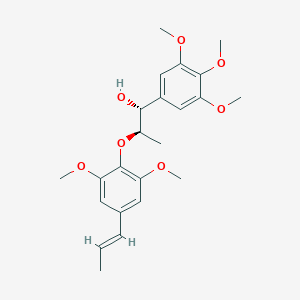

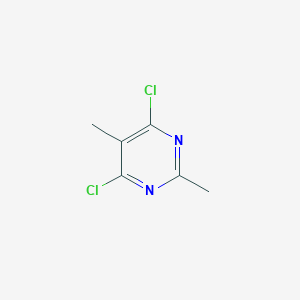


![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
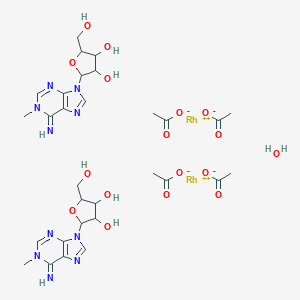
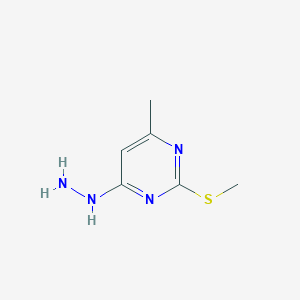


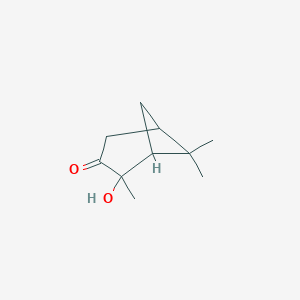
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
